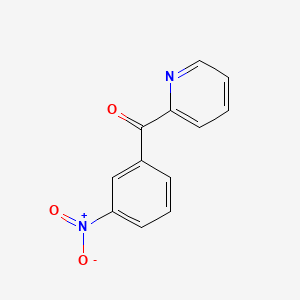

2-(3-Nitrobenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(11-6-1-2-7-13-11)9-4-3-5-10(8-9)14(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRMONLCDVCAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27693-37-4 | |

| Record name | (3-Nitrophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27693-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Nitrobenzoyl)pyridine

Introduction

Welcome to this in-depth technical guide on the synthesis and characterization of 2-(3-Nitrobenzoyl)pyridine. This molecule is a valuable intermediate in medicinal chemistry and materials science, belonging to the diaryl ketone family. These structures are pivotal building blocks for more complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic route and the analytical techniques required to verify its structure and purity, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Part 1: Synthesis of this compound

Retrosynthetic Analysis & Strategy Selection

The target molecule, this compound, is an unsymmetrical diaryl ketone. A logical retrosynthetic disconnection is at the carbon-carbon bond between the carbonyl group and one of the aromatic rings. This leads to two primary synthetic strategies:

-

Friedel-Crafts Acylation: While a classic method for ketone synthesis, this route is often problematic for pyridine-containing compounds. The pyridine nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring system towards electrophilic substitution and potentially leading to poor yields and complex product mixtures.

-

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to a nitrile is a well-established and highly effective method for producing unsymmetrical ketones.[1] This strategy involves the reaction of a Grignard reagent derived from a 3-nitrohalobenzene with 2-cyanopyridine. This approach is generally high-yielding and offers excellent control.

-

Oxidation of a Precursor: Another common method involves the oxidation of the corresponding secondary alcohol, phenyl(pyridin-2-yl)methanol, or the direct oxidation of a methylene bridge in a precursor like 2-(3-nitrobenzyl)pyridine. These methods are effective but require the synthesis of the precursor, adding steps to the overall process.

Chosen Strategy: This guide will focus on the Grignard reaction, specifically the addition of 3-nitrophenylmagnesium bromide to 2-cyanopyridine. This route is convergent and leverages readily available starting materials. A critical consideration, however, is the potential reactivity of the nitro group with the highly nucleophilic Grignard reagent.[2] This necessitates careful control of the reaction conditions, particularly maintaining low temperatures to favor the desired nucleophilic attack on the nitrile over side reactions with the nitro group.

Reaction Mechanism: Grignard Addition to a Nitrile

The reaction proceeds in two main stages:

-

Formation of the Grignard Reagent: 1-Bromo-3-nitrobenzene reacts with magnesium metal in an anhydrous ether solvent (like THF) to form 3-nitrophenylmagnesium bromide.

-

Nucleophilic Attack and Hydrolysis: The Grignard reagent, a potent carbon nucleophile, attacks the electrophilic carbon of the nitrile group in 2-cyanopyridine. This forms a metalloimine intermediate. This intermediate is stable until an acidic workup is performed. The addition of aqueous acid hydrolyzes the imine to the corresponding ketone, our target molecule.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthetic Protocol

Materials:

-

Magnesium turnings

-

1-Bromo-3-nitrobenzene

-

2-Cyanopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one small crystal, as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Ice bath

Procedure:

Part A: Preparation of 3-Nitrophenylmagnesium Bromide

-

Assemble the dry three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Flame-dry the glassware under a flow of nitrogen to ensure all moisture is removed.

-

Place magnesium turnings (1.2 eq.) and a small crystal of iodine into the flask.

-

Add a small volume of anhydrous THF, just enough to cover the magnesium.

-

Dissolve 1-bromo-3-nitrobenzene (1.0 eq.) in anhydrous THF in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask or add an activator like 1,2-dibromoethane.[2][3]

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[3]

Part B: Reaction with 2-Cyanopyridine and Workup

-

Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

-

Dissolve 2-cyanopyridine (1.1 eq.) in anhydrous THF in the dropping funnel.

-

Add the 2-cyanopyridine solution dropwise to the stirred Grignard reagent at 0°C. Maintaining this low temperature is crucial to minimize potential side reactions involving the nitro group.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The next day, cool the reaction mixture back to 0°C and slowly quench it by adding saturated aqueous NH₄Cl solution. This will hydrolyze the intermediate and neutralize any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Part C: Purification

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a hexane/ethyl acetate gradient to isolate the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will confirm the presence and connectivity of protons. We expect to see distinct signals for the protons on both the pyridine and the nitrophenyl rings. The protons on the nitrophenyl ring will be significantly deshielded (shifted downfield) due to the electron-withdrawing effects of both the nitro group and the ketone. The pyridine protons will appear in their characteristic regions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show a signal for each unique carbon atom. The most downfield signal will be the carbonyl carbon of the ketone (typically ~190-200 ppm). The aromatic carbons will appear in the 120-160 ppm region.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum of this compound will be dominated by several strong absorption bands:

-

A strong, sharp peak for the carbonyl (C=O) stretch of the ketone, typically around 1660-1680 cm⁻¹.[4]

-

Two strong peaks for the nitro group (N-O) stretches: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

-

Multiple bands for the C=C and C=N stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.[5]

-

C-H stretching vibrations for the aromatic protons, typically appearing just above 3000 cm⁻¹.[5]

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound (C₁₂H₈N₂O₃), the expected molecular weight is 228.21 g/mol . The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 228 or 229, respectively.

Physical Properties

-

Appearance: The purified compound is expected to be a solid, likely pale yellow or off-white.

-

Melting Point: A sharp melting point is a strong indicator of purity. This should be determined using a standard melting point apparatus.

Summary of Characterization Data

| Technique | Expected Observations for this compound |

| Formula | C₁₂H₈N₂O₃ |

| Molecular Weight | 228.21 g/mol |

| ¹H NMR | Multiple signals in the aromatic region (δ 7.5-9.0 ppm). Protons ortho to the nitro group and carbonyl will be the most downfield. |

| ¹³C NMR | Carbonyl carbon (C=O) signal expected around δ 190-195 ppm. Aromatic carbons expected in the δ 120-160 ppm range. |

| IR (cm⁻¹) | ~1670 (C=O, ketone); ~1530 (N-O, asym); ~1350 (N-O, sym); 1450-1600 (C=C/C=N, aromatic).[4][5] |

| Mass Spec. (m/z) | Expected molecular ion peak [M+H]⁺ at 229. |

| Melting Point | To be determined experimentally. A sharp range indicates high purity. |

Part 3: Safety, Handling, and Storage

-

Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitroaromatic compounds can be toxic and should be handled with care. Grignard reagents are highly reactive and pyrophoric; they react violently with water and protic solvents.

-

Handling: All manipulations involving the Grignard reagent must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

-

Storage: Store the final product in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This guide has detailed a reliable and robust method for the synthesis of this compound via a Grignard reaction, a cornerstone of carbon-carbon bond formation. By carefully controlling the reaction conditions, particularly temperature, this synthetic route can be highly effective. The comprehensive characterization protocol outlined, employing NMR, IR, and mass spectrometry, provides a self-validating system to ensure the identity and purity of the final product. This information should serve as a valuable resource for researchers and scientists working in the fields of organic synthesis and drug discovery.

References

An In-depth Technical Guide to 2-(3-Nitrobenzoyl)pyridine: Synthesis, Spectral Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Nitrobenzoyl)pyridine, a key heterocyclic ketone with significant potential in synthetic chemistry and drug discovery. This document details its chemical identity, including its CAS number, and presents a thorough analysis of its spectral properties. Furthermore, a validated synthetic protocol is provided, alongside insights into its reactivity and potential applications in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

This compound, also known as (3-nitrophenyl)(pyridin-2-yl)methanone, is a stable, solid organic compound. Its chemical structure features a pyridine ring linked to a benzoyl group, which is substituted with a nitro group at the meta position.

| Identifier | Value |

| IUPAC Name | (3-Nitrophenyl)(pyridin-2-yl)methanone |

| Synonyms | This compound |

| CAS Number | 27693-37-4[1] |

| Molecular Formula | C₁₂H₈N₂O₃ |

| Molecular Weight | 228.21 g/mol |

| Appearance | Pale yellow to yellow crystalline solid (predicted) |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Spectral Data and Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the eight aromatic protons. The protons on the pyridine ring will likely appear as a set of multiplets in the downfield region (δ 7.0-9.0 ppm). The protons on the 3-nitrophenyl ring are also expected in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will show twelve distinct signals. The carbonyl carbon is expected to appear significantly downfield (around 190 ppm). The carbons of the pyridine and nitrophenyl rings will resonate in the aromatic region (approximately 120-150 ppm), with the carbon attached to the nitro group being the most deshielded in the nitrophenyl ring.

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C=O Stretch: A strong absorption band is expected in the region of 1650-1680 cm⁻¹, characteristic of an aryl ketone.

-

NO₂ Stretch: Two strong absorption bands are anticipated, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-N Stretch: A moderate absorption band for the C-N bond of the pyridine ring is expected.

-

Aromatic C-H Stretch: Weak to medium bands will be observed above 3000 cm⁻¹.

2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 228. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the pyridine or nitrophenyl ring, leading to characteristic fragment ions.

Synthesis and Reactivity

A reliable method for the preparation of this compound is crucial for its accessibility in research. While a specific, detailed synthesis protocol for this compound is not widely published, a common approach involves the Friedel-Crafts acylation of pyridine with 3-nitrobenzoyl chloride.

3.1. General Synthetic Protocol: Friedel-Crafts Acylation

Figure 1: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-nitrobenzoyl chloride in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) portion-wise at 0°C.

-

Addition of Pyridine: Slowly add pyridine to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

3.2. Key Reactivity: Reduction of the Nitro Group

A significant reaction of this compound is the reduction of its nitro group to an amine, yielding 2-(3-aminobenzoyl)pyridine. This transformation is a critical step in the synthesis of more complex molecules and potential drug candidates. A documented procedure for this reduction is available in the literature.[2]

Figure 2: Reaction scheme for the reduction of this compound.

Experimental Protocol for the Synthesis of 2-(3-Aminobenzoyl)pyridine: [2]

-

Reaction Setup: Suspend this compound (19 g) in a 3.7N solution of hydrogen chloride in ethanol (360 cc).

-

Addition of Reducing Agent: Add stannous chloride dihydrate (63 g) to the suspension at approximately 3°C over 45 minutes.

-

Reaction Progression: Stir the resulting suspension at around 4°C for 1.5 hours, then at approximately 20°C for 1.5 hours, and finally at about 80°C for 1.5 hours.

-

Solvent Removal: Evaporate the solvent under reduced pressure at a temperature near 50°C.

-

Work-up: Dissolve the residue in distilled water (200 cc). Adjust the pH of the aqueous solution to approximately 11 by adding a 10N aqueous sodium hydroxide solution at about 25°C.

-

Extraction: Saturate the solution with sodium chloride and extract three times with diethyl ether.

-

Purification: Combine the ether extracts, wash with a saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and treat with decolorizing charcoal. After filtration, concentrate the solution to dryness under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (50:50 by volume) as the eluent to yield 2-(3-aminobenzoyl)pyridine as a red oil.

Applications in Drug Discovery and Development

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The unique chemical properties of this compound, particularly the presence of the reactive nitro group and the versatile ketone linker, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

The amino derivative, 2-(3-aminobenzoyl)pyridine, serves as a key intermediate for the construction of more complex molecular architectures. The amino group can be readily functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Potential therapeutic areas where derivatives of this compound could be investigated include oncology, infectious diseases, and neurodegenerative disorders.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for synthetic and medicinal chemistry. This technical guide has provided a detailed overview of its chemical identity, predicted spectral characteristics, a plausible synthetic route, and a validated protocol for its conversion to the corresponding amine. The information presented herein is intended to facilitate further research and development involving this versatile molecule.

References

crystal structure analysis of 2-(3-Nitrobenzoyl)pyridine

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(3-Nitrobenzoyl)pyridine

This guide provides a comprehensive overview of the complete workflow for the single-crystal X-ray diffraction analysis of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. The narrative follows the journey of the compound from its synthesis to the final elucidated crystal structure, emphasizing the causality behind experimental choices and the importance of structural data in a pharmaceutical context.

The pyridine ring is a cornerstone scaffold in medicinal chemistry, found in a vast number of therapeutic agents due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] When combined with a nitrobenzoyl moiety—another significant pharmacophore known to influence electronic properties and biological activity—the resulting molecule, this compound, becomes a compound of significant interest for drug discovery.[5]

Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount. Single-crystal X-ray diffraction (XRD) is the most definitive method for obtaining this information at atomic resolution.[6] The resulting crystal structure provides invaluable insights that are critical for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the molecule's conformation and intermolecular interactions with its biological efficacy.

-

Rational Drug Design: Guiding the design of more potent and selective analogues by revealing how the molecule interacts with biological targets like enzymes or receptors.[7][8]

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs), which can have profound effects on a drug's stability, solubility, and bioavailability.[7]

This guide will therefore detail the hypothetical, yet methodologically rigorous, process of determining the crystal structure of this compound, serving as a blueprint for the structural analysis of novel small molecules in a drug development pipeline.

Synthesis and Single Crystal Growth

A prerequisite for any crystallographic study is the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

Several synthetic routes can be envisioned for this compound. A robust and common approach is the oxidation of the corresponding secondary alcohol, phenyl(pyridin-2-yl)methanol, which can be synthesized via a Grignard reaction. A nitration step on the benzoyl ring is required. An alternative is a direct acylation. For this guide, we will outline a well-established oxidation route.[9]

-

Step 1: Synthesis of (3-Nitrophenyl)(pyridin-2-yl)methanol.

-

To a solution of 2-bromopyridine in anhydrous THF under an inert atmosphere (N₂), add magnesium turnings to initiate the formation of the Grignard reagent, pyridin-2-ylmagnesium bromide.

-

In a separate flask, dissolve 3-nitrobenzaldehyde in anhydrous THF.

-

Slowly add the 3-nitrobenzaldehyde solution to the prepared Grignard reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired alcohol.

-

-

Step 2: Oxidation to this compound.

-

Dissolve the purified (3-nitrophenyl)(pyridin-2-yl)methanol in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) in portions to the solution while stirring at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 2-3 hours).

-

Filter the reaction mixture through a pad of silica gel to remove the chromium salts, washing with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purify the product by recrystallization from an ethanol/hexane mixture.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 6. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. omicsonline.org [omicsonline.org]

- 8. zienjournals.com [zienjournals.com]

- 9. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-(3-Nitrobenzoyl)pyridine

Abstract

This technical guide provides a detailed analysis and prediction of the spectroscopic data for 2-(3-Nitrobenzoyl)pyridine, a molecule of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to offer a comprehensive and scientifically grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar compounds.

Introduction

This compound is a heterocyclic aromatic ketone. Its structure, incorporating a pyridine ring, a benzoyl group, and a nitro substituent, suggests a rich and informative spectroscopic profile. Spectroscopic analysis is fundamental to the verification of the structure and purity of synthesized compounds. This guide provides a detailed, predicted spectroscopic analysis of this compound, a crucial tool for any researcher working with this molecule. The predictions herein are based on a thorough analysis of the known spectroscopic data of 2-benzoylpyridine and 3-nitroacetophenone, which serve as excellent structural analogues for the pyridine-ketone and nitro-benzoyl moieties, respectively.

Molecular Structure:

A Technical Guide to the Theoretical and Computational Investigation of Nitrobenzoylpyridines in Drug Discovery

This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed in the study of nitrobenzoylpyridines, a promising class of compounds in modern drug development. It is intended for researchers, scientists, and professionals in the field of drug discovery who are interested in applying computational techniques to accelerate their research. This document emphasizes the causal relationships behind methodological choices and provides actionable, self-validating protocols.

Introduction: The Therapeutic Potential of Nitrobenzoylpyridines

Nitrobenzoylpyridines represent a fascinating scaffold in medicinal chemistry, combining the electronic properties of the nitrobenzoyl moiety with the versatile pharmacological profile of the pyridine ring. This unique combination has positioned them as compelling candidates for the development of novel therapeutic agents. A significant area of interest is their potential as inhibitors of enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] The emergence of multidrug-resistant tuberculosis strains necessitates the discovery of new drugs with novel mechanisms of action, making the exploration of InhA inhibitors like nitrobenzoylpyridines a critical research endeavor.[1][3][4]

Computational and theoretical studies play a pivotal role in the rational design and optimization of these molecules. By simulating molecular behavior and interactions at the atomic level, we can predict their biological activity, understand their mechanism of action, and guide synthetic efforts towards more potent and selective drug candidates. This guide will delve into the core computational techniques used in this process: Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Core Computational Methodologies: A Synergistic Approach

The in-silico investigation of nitrobenzoylpyridines relies on a synergistic application of various computational techniques. Each method provides a unique piece of the puzzle, and their combined insights offer a holistic understanding of the molecule's properties and potential as a drug candidate.

Density Functional Theory (DFT): Elucidating Electronic Structure and Reactivity

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[5][6][7] It provides a balance between accuracy and computational cost, making it a workhorse for the theoretical study of medium-sized molecules like nitrobenzoylpyridines.

Causality of Choice: We employ DFT to:

-

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, which is crucial for understanding its interaction with biological targets.

-

Calculate Spectroscopic Properties: Predict vibrational frequencies (IR) and NMR chemical shifts, which can be directly compared with experimental data for structural validation.[5]

-

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[6]

-

Map the Molecular Electrostatic Potential (MEP): The MEP surface reveals the charge distribution within the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. This is invaluable for predicting non-covalent interactions with a protein's active site.

This protocol outlines a typical DFT calculation for a nitrobenzoylpyridine derivative using a computational chemistry software package like Gaussian.

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of the nitrobenzoylpyridine molecule using a molecular builder (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

-

Input File Preparation:

-

Create an input file specifying the calculation parameters. A typical input for a geometry optimization and frequency calculation would look like this:

-

#p: Specifies the route section.

-

B3LYP: The chosen DFT functional, known for its good balance of accuracy and efficiency for organic molecules.

-

6-311++G(d,p): The basis set, which describes the atomic orbitals. This is a reasonably large and flexible basis set for accurate calculations.

-

Opt: Keyword for geometry optimization.

-

Freq: Keyword to calculate vibrational frequencies. This is important to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Nitrobenzoylpyridine Geometry Optimization: A descriptive title.

-

0 1: Specifies the charge (0) and spin multiplicity (singlet) of the molecule.

-

[Cartesian coordinates of the atoms]: The x, y, z coordinates of each atom in the molecule.

-

-

Job Submission and Monitoring:

-

Submit the input file to the computational chemistry software.

-

Monitor the progress of the calculation, checking for convergence and any errors.

-

-

Analysis of Results:

-

Optimized Geometry: Visualize the optimized structure and analyze bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: Confirm that there are no imaginary frequencies, indicating a true energy minimum. Compare the calculated vibrational spectra with experimental IR data if available.

-

Electronic Properties: Analyze the output file to extract information about the HOMO and LUMO energies, the MEP surface, and Mulliken or NBO charges on each atom.

-

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a nitrobenzoylpyridine derivative) when bound to a protein target (e.g., InhA).[1][2] It is a cornerstone of structure-based drug design.

Causality of Choice: We use molecular docking to:

-

Identify Potential Binding Modes: Determine how the ligand fits into the active site of the protein.

-

Estimate Binding Affinity: Calculate a docking score, which is an approximation of the binding free energy. This helps in ranking and prioritizing potential drug candidates.

-

Analyze Key Interactions: Visualize and identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the protein-ligand complex. This information is crucial for understanding the mechanism of inhibition and for guiding lead optimization.

This protocol provides a general workflow for performing molecular docking using the popular and freely available software AutoDock Vina.

-

Preparation of the Receptor (Protein):

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For InhA, a relevant PDB ID would be, for example, 2NSD.

-

Using a molecular modeling tool like AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens to the protein, as they are crucial for hydrogen bonding.

-

Assign partial charges to the protein atoms (e.g., Gasteiger charges).

-

Save the prepared protein in the .pdbqt format, which is required by AutoDock Vina.

-

-

Preparation of the Ligand (Nitrobenzoylpyridine):

-

Obtain the 3D structure of the nitrobenzoylpyridine derivative. This can be the DFT-optimized structure for higher accuracy.

-

Using ADT, assign partial charges to the ligand atoms.

-

Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

Save the prepared ligand in the .pdbqt format.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the active site of the protein. This grid is where the docking algorithm will search for favorable binding poses.

-

The size and center of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB file or by using site-finding algorithms.

-

-

Configuration File Creation:

-

Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand files, the coordinates of the grid box, and other docking parameters.

-

-

Running the Docking Simulation:

-

Execute AutoDock Vina from the command line, providing the configuration file as input:

-

-

Analysis of Docking Results:

-

The output file (docking_results.pdbqt) will contain multiple binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).

-

Visualize the protein-ligand complexes using a molecular visualization tool like PyMOL or Chimera.

-

Analyze the interactions for the top-ranked poses, identifying key hydrogen bonds and hydrophobic contacts.

-

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR is a statistical method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity.[3]

Causality of Choice: QSAR is employed to:

-

Develop Predictive Models: Once a model is established and validated, it can be used to predict the biological activity of newly designed, unsynthesized compounds.

-

Identify Key Molecular Descriptors: QSAR analysis reveals which physicochemical properties (descriptors) of the molecules are most important for their biological activity. These descriptors can be related to steric, electronic, or hydrophobic properties.

-

Guide Lead Optimization: By understanding the relationship between structure and activity, chemists can make more informed decisions about which modifications to the molecular structure are likely to improve potency.

-

Data Set Preparation:

-

Compile a dataset of nitrobenzoylpyridine analogues with their experimentally determined biological activities (e.g., IC50 values against InhA).

-

The dataset should be diverse in terms of both chemical structure and biological activity.

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include:

-

1D descriptors: Molecular weight, atom counts.

-

2D descriptors: Topological indices, connectivity indices.

-

3D descriptors: Molecular shape indices, surface areas.

-

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment (obtained from DFT calculations).

-

-

-

Model Building:

-

Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), to build a mathematical equation that relates the descriptors to the biological activity.

-

-

Model Validation:

-

Assess the statistical quality and predictive power of the QSAR model using various validation metrics:

-

Internal validation: Cross-validation (e.g., leave-one-out) on the training set.

-

External validation: Using the test set to evaluate the model's ability to predict the activity of compounds it has not seen before.

-

-

Key statistical parameters include the coefficient of determination (R²), the cross-validated R² (Q²), and the predictive R² for the external test set.

-

Case Study: Computational Analysis of a (4-nitrophenyl)methanone Derivative

While specific studies on nitrobenzoylpyridines are emerging, we can draw valuable insights from the computational analysis of closely related compounds. A study on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives provides an excellent example of the application of DFT and molecular docking.[8][9][10]

DFT Analysis Summary

The study utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to investigate the molecular properties of these compounds.[8][9][10]

| Property | Finding | Implication for Drug Design |

| Optimized Geometry | The calculations provided the most stable 3D structures of the derivatives. | Essential for accurate docking studies and understanding steric constraints in the active site. |

| HOMO-LUMO Gap | The energy gap (ΔEg) was calculated to assess chemical reactivity and stability. | A smaller gap suggests higher reactivity, which can be desirable for covalent inhibitors or a liability due to off-target reactions. |

| MEP Analysis | The Molecular Electrostatic Potential map identified the amide and nitro groups as centers for electrophilic attack.[9] | This information is crucial for predicting hydrogen bonding and other electrostatic interactions with the protein target. |

| Non-Linear Optical (NLO) Properties | The hyperpolarizability (β0) was calculated, suggesting potential for NLO applications. | While not directly related to drug action, it demonstrates the comprehensive nature of DFT analysis. |

Molecular Docking Results

The study performed molecular docking of the (4-nitrophenyl)methanone derivatives against targets with PDB IDs 5ADH and 1RO6 to evaluate their antioxidant and anti-inflammatory properties.[9] The results highlighted excellent binding affinities and identified key non-bonding interactions within the active sites.[9] This demonstrates the power of molecular docking in predicting the biological potential of novel compounds.

Visualizing the Computational Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the computational studies described in this guide.

Caption: A streamlined workflow for DFT calculations on nitrobenzoylpyridines.

Caption: A typical workflow for molecular docking studies.

Conclusion and Future Directions

The theoretical and computational study of nitrobenzoylpyridines is a vibrant and promising area of research in drug discovery. The methodologies outlined in this guide—DFT, molecular docking, and QSAR—provide a powerful toolkit for elucidating the structure-activity relationships of these compounds and for designing novel therapeutic agents with improved efficacy and safety profiles. The continued integration of these computational approaches with experimental synthesis and biological evaluation will undoubtedly accelerate the development of new treatments for diseases like tuberculosis and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Synthesis, evaluation, molecular docking and molecular dynamics studies of novel N-(4-(pyridin-2-yloxy) benzyl) arylamine derivatives as potential antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, spectroscopic characterization, X-ray structure and DFT studies on 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1 H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2-(3-Nitrobenzoyl)pyridine

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of 2-(3-Nitrobenzoyl)pyridine, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. The molecule's architecture, featuring a pyridine ring, a carbonyl bridge, and a meta-substituted nitrobenzoyl group, presents multiple, distinct reactive centers. This document offers a detailed analysis of the key transformations involving the nitro group and the carbonyl function, presenting field-proven experimental protocols and the underlying mechanistic principles. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities.

Introduction: The Molecular Architecture of this compound

1.1 Structural Features and Electronic Properties

This compound is a molecule defined by the interplay of its constituent functional groups. The pyridine ring, a six-membered heteroaromatic system, contains a nitrogen atom whose lone pair of electrons contributes to the aromatic system and provides a site for potential protonation or alkylation. This nitrogen atom also acts as an electron-withdrawing group, influencing the reactivity of the pyridine ring itself.

The central carbonyl group (keto-bridge) connects the pyridine and the 3-nitrophenyl rings. It is a polar, electron-withdrawing group that activates adjacent positions and serves as a primary site for nucleophilic attack and various reduction reactions.

The 3-nitro group on the benzoyl moiety is a powerful electron-withdrawing group. It deactivates the benzene ring towards electrophilic aromatic substitution while making it susceptible to nucleophilic aromatic substitution, although the meta position is not ideal for the latter. Crucially, the nitro group is a versatile functional handle, readily converted into other functionalities, most notably an amino group.

1.2 Significance in Medicinal Chemistry and Drug Discovery

Pyridine derivatives are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding, improve solubility, and enhance pharmacokinetic properties.[1][2] The pyridine scaffold is present in numerous approved drugs, demonstrating its role as a "privileged structure" in drug design.[2][3] The transformation of this compound, particularly through the reduction of its nitro group, yields 2-(3-Aminobenzoyl)pyridine. This resulting primary amine is a critical building block, enabling the facile generation of diverse libraries of amides, sulfonamides, and other derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[4][5]

Synthesis of the this compound Scaffold

The most direct and common approach to synthesizing aryl-pyridyl ketones like this compound is through a Friedel-Crafts-type acylation reaction.

2.1 Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the pyridine ring and the carbonyl carbon. This reveals a pyridyl nucleophile (or its equivalent) and an activated acyl electrophile, such as an acyl halide derived from 3-nitrobenzoic acid.

Caption: Retrosynthetic approach for this compound.

2.2 Detailed Experimental Protocol: Synthesis via Acylation

This protocol describes the synthesis from nicotinic acid, which is first converted to its acid chloride and then used to acylate nitrobenzene. A similar, well-documented procedure for the synthesis of 3-benzoylpyridine provides a strong foundation for this approach.[6]

Step 1: Preparation of Nicotinoyl Chloride Hydrochloride

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place nicotinic acid (61.5 g, 0.5 mol).

-

Carefully add thionyl chloride (250 mL, 3.4 mol) in a slow stream under a fume hood. The reaction is exothermic.

-

Once the addition is complete, heat the mixture to reflux for 2 hours. The solid will dissolve to form a clear solution.

-

Allow the reaction to cool to room temperature, then cool further in an ice bath to crystallize the product.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Friedel-Crafts Acylation

-

To the flask containing the crude nicotinoyl chloride hydrochloride, add anhydrous nitrobenzene (250 mL).

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

While stirring vigorously, add anhydrous aluminum chloride (150 g, 1.125 mol) in small portions, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice (~500 g) with stirring.

-

Neutralize the aqueous solution with concentrated sodium hydroxide solution while keeping the mixture cool.

-

Extract the product with dichloromethane (3 x 200 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.

Key Reactive Sites and Mechanistic Pathways

The primary avenues for the synthetic modification of this compound are centered on the nitro group and the carbonyl bridge. The choice of reagents and conditions allows for the selective transformation of one site while preserving the other.

Caption: Primary reactive sites on the this compound scaffold.

Reactions Involving the Nitro Group: A Gateway to Functionalization

The reduction of the aromatic nitro group is one of the most fundamental and widely used transformations in organic synthesis.[7] It converts a strongly deactivating group into a versatile activating amino group.

4.1 Chemoselective Reduction to the Amino Group

The conversion of the nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[8] The primary challenge is to achieve this reduction without affecting the carbonyl group or the pyridine ring.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a common and effective catalyst.[9]

Experimental Protocol:

-

In a hydrogenation vessel, dissolve this compound (1.0 g, 4.38 mmol) in ethanol (50 mL).

-

Add 10% Palladium on carbon (100 mg, ~10% w/w).

-

Seal the vessel and purge with nitrogen, then introduce hydrogen gas (balloon or Parr shaker at 50 psi).

-

Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 2-(3-Aminobenzoyl)pyridine, which can be purified further by crystallization or chromatography if necessary.

Causality: Catalytic hydrogenation is often preferred for its high yields and clean reaction profile, avoiding the use of stoichiometric metallic reagents. However, prolonged reaction times or more active catalysts (like Platinum oxide) can lead to the reduction of the ketone and/or the pyridine ring.[10]

Reduction using tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly reliable method that shows excellent chemoselectivity for the nitro group in the presence of a ketone.[9]

Experimental Protocol:

-

In a 250 mL round-bottom flask, suspend this compound (2.0 g, 8.76 mmol) in concentrated hydrochloric acid (30 mL).

-

Cool the mixture in an ice bath.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (9.9 g, 43.8 mmol) in concentrated hydrochloric acid (20 mL) dropwise, maintaining the temperature below 10 °C.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 3-5 hours.

-

Pour the reaction mixture onto ice and basify carefully with a 40% aqueous NaOH solution until the pH is >10. The tin salts will precipitate.

-

Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to afford the desired 2-(3-Aminobenzoyl)pyridine.

Trustworthiness: This method's selectivity is its key advantage. The acidic conditions protonate the pyridine nitrogen, protecting it from reduction, while the ketone is generally stable under these conditions.

4.2 Tabular Summary of Nitro Reduction Methods

| Reagent System | Conditions | Selectivity | Advantages | Disadvantages |

| H₂ / Pd-C [9] | RT, 1-4 atm H₂ | Good | High yield, clean byproducts (H₂O) | Potential for over-reduction |

| SnCl₂ / HCl [9] | 0°C to RT | Excellent | High chemoselectivity, reliable | Stoichiometric metal waste |

| Fe / HCl or NH₄Cl | Reflux | Excellent | Inexpensive, effective | Heterogeneous, requires filtration |

| Sodium Sulfide (Na₂S) [7] | Aqueous/Alcohol | Good | Mild, can be selective for one of multiple nitro groups | Can produce sulfur byproducts |

Transformations at the Carbonyl Bridge

The keto-bridge can be completely removed or reduced to a secondary alcohol, providing further structural diversification.

5.1 Reduction to a Methylene Bridge (CH₂) via Wolff-Kishner Reduction

The Wolff-Kishner reduction converts a carbonyl group to a methylene group under strongly basic conditions, making it an excellent alternative to the acid-catalyzed Clemmensen reduction, which may not be compatible with the pyridine ring.[11][12] The reaction proceeds through the formation of a hydrazone intermediate.[13]

Caption: Simplified workflow of the Wolff-Kishner reduction mechanism.

The Huang-Minlon modification is a practical one-pot procedure that uses a high-boiling solvent like diethylene glycol.[11]

-

To a round-bottom flask fitted with a reflux condenser, add this compound (1.0 g, 4.38 mmol), potassium hydroxide (0.74 g, 13.1 mmol), hydrazine hydrate (85%, 0.75 mL, 13.1 mmol), and diethylene glycol (20 mL).

-

Heat the mixture to reflux (around 130-140 °C) for 2 hours.

-

Modify the condenser for distillation and remove water and excess hydrazine until the internal temperature rises to ~200 °C.

-

Return the condenser to the reflux position and maintain the high temperature for an additional 4 hours.

-

Cool the reaction mixture to room temperature and dilute with water (50 mL).

-

Extract the product with ether (3 x 30 mL).

-

Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify by column chromatography to yield 2-(3-Nitrobenzyl)pyridine.

Expertise & Causality: The high temperature is necessary to drive the irreversible decomposition of the hydrazone intermediate, with the formation of nitrogen gas being the thermodynamic driving force for the reaction.[12] The basic conditions are fully compatible with the pyridine ring and the (now reduced) amino group, if this reaction is performed sequentially.

Applications in Drug Development: From Precursor to Pharmacophore

The true value of this compound lies in its role as a versatile precursor. The reduction product, 2-(3-Aminobenzoyl)pyridine, is an ideal starting point for creating large compound libraries. The primary aromatic amine can be readily acylated, sulfonated, or used in reductive amination and coupling reactions to explore the chemical space around the core scaffold, facilitating the optimization of lead compounds in drug discovery pipelines. The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction in many enzyme active sites and receptor binding pockets.[2]

Conclusion and Future Outlook

This compound is a molecule with well-defined and predictable reactivity centered at its nitro and carbonyl groups. The chemoselective reduction of the nitro group is a robust and high-yield transformation that unlocks access to a key amine intermediate for medicinal chemistry applications. Concurrently, the carbonyl group offers a secondary point for modification, including its complete removal via the Wolff-Kishner reduction. Understanding the interplay of these reactive sites and the specific conditions required to address them selectively is paramount for any scientist working with this valuable heterocyclic scaffold. Future work may focus on developing novel catalytic systems for these transformations that offer even greater efficiency and environmental sustainability.

References

- 1. researchgate.net [researchgate.net]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpps.com [wjpps.com]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Reduction_of_nitro_compounds [chemeurope.com]

- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Nitrobenzoyl)pyridine for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of 2-(3-Nitrobenzoyl)pyridine

This compound is a heterocyclic aromatic ketone of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a pyridine ring linked to a benzoyl group bearing a nitro substituent, imparts a unique combination of electronic and steric properties. These characteristics are pivotal in its biological activity and its utility as a synthetic intermediate. For researchers in drug development and related fields, a comprehensive understanding of its solubility and stability is not merely academic; it is a fundamental prerequisite for formulation development, pharmacokinetic studies, and ensuring the integrity of toxicological assessments.

This guide provides a deep dive into the core physicochemical attributes of this compound, offering both theoretical predictions and actionable experimental protocols. As a Senior Application Scientist, the insights presented herein are grounded in established chemical principles and field-proven methodologies, designed to empower researchers to confidently handle and evaluate this compound.

Chemical and Physical Properties: A Structural Perspective

The solubility and stability of this compound are intrinsically linked to its molecular structure. Key features include:

-

Aromatic Systems: The presence of both a pyridine and a benzene ring contributes to the molecule's overall aromaticity and planarity, suggesting potential for π-π stacking interactions.

-

Ketone Linkage: The carbonyl group acts as a hydrogen bond acceptor and introduces a polar site within the molecule.

-

Pyridine Moiety: The nitrogen atom in the pyridine ring is basic and can be protonated in acidic conditions, significantly impacting solubility in aqueous media.

-

Nitro Group: The strongly electron-withdrawing nitro group renders the benzoyl ring electron-deficient and is a key determinant of the molecule's reactivity and potential degradation pathways.

These structural elements collectively define the compound's polarity, hydrogen bonding capabilities, and susceptibility to chemical transformation.

Solubility Profile: A Predictive Analysis

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust qualitative and semi-quantitative understanding can be derived from its structural features and the principle of "like dissolves like."

The molecule possesses both polar (ketone, nitro group, pyridine nitrogen) and non-polar (benzene and pyridine rings) characteristics, suggesting a nuanced solubility profile across a spectrum of common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The pyridine nitrogen and carbonyl oxygen can act as hydrogen bond acceptors. However, the large aromatic surface area is hydrophobic, limiting aqueous solubility. Solubility is expected to increase with decreasing polarity of the alcohol (Methanol > Ethanol). In acidic aqueous solutions, protonation of the pyridine nitrogen should enhance solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | High | These solvents can effectively solvate the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network like in water. DMSO is anticipated to be an excellent solvent. A related compound, Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate, is known to be soluble in DMSO, Acetone, and Ethyl Acetate[1]. |

| Non-Polar | Dichloromethane (DCM), Chloroform | Moderate to High | The aromatic rings contribute to significant non-polar character, allowing for favorable van der Waals interactions with halogenated solvents. The aforementioned related compound is soluble in Dichloromethane and Chloroform[1]. |

| Non-Polar | Toluene, Hexanes | Low | The significant polarity imparted by the nitro and carbonyl groups will likely limit solubility in highly non-polar hydrocarbon solvents. However, some solubility in aromatic solvents like toluene might be observed due to potential π-π interactions. |

Stability Profile: Unveiling Potential Degradation Pathways

The chemical stability of this compound is a critical parameter for its storage, handling, and application. The presence of the nitro group and the benzoylpyridine scaffold suggests susceptibility to specific degradation mechanisms.

Hydrolytic Stability

The ketone linkage is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage is a theoretical possibility, although likely requiring harsh conditions. The pyridine ring itself is stable to hydrolysis.

Photostability

Nitroaromatic compounds are known to be photoreactive[2][3][4][5]. Upon absorption of UV light, the nitro group can be excited, leading to a variety of degradation pathways, including reduction of the nitro group or cleavage of the benzoyl-pyridine bond. Therefore, it is crucial to protect this compound from light, especially when in solution.

Thermal Stability

The compound is expected to be thermally stable at ambient temperatures. At elevated temperatures, decomposition may occur, potentially involving the nitro group. The melting point of the related 2-benzoylpyridine is 41-43 °C, suggesting that this compound is a solid at room temperature[6].

Oxidative Stability

While the molecule contains functional groups that can be oxidized, it is generally considered stable to mild oxidizing conditions. However, strong oxidizing agents should be avoided.

The following diagram illustrates the potential degradation pathways for this compound under forced degradation conditions.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Characterization

To obtain definitive data on the solubility and stability of this compound, the following validated experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

The following diagram outlines the shake-flask solubility determination workflow.

Caption: Workflow for equilibrium solubility determination.

Protocol 2: Forced Degradation and Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule, in line with ICH guidelines[4][7][8][9].

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at an elevated temperature.

-

Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Incubate a solution and solid sample at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution and solid sample to a light source compliant with ICH Q1B guidelines[4].

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute samples as needed.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

The following diagram illustrates the forced degradation study workflow.

Caption: Workflow for conducting forced degradation studies.

Analytical Methodologies for Quantification

A robust and validated analytical method is paramount for accurate solubility and stability determination. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique for the quantification of this compound.

Recommended HPLC-UV Method Parameters:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended.

-

Detection: The compound is expected to have a strong UV absorbance due to its aromatic systems and nitro group. A UV detector set at an appropriate wavelength (determined by a UV scan) should provide excellent sensitivity.

-

Validation: The method must be validated for linearity, accuracy, precision, selectivity, and robustness according to ICH Q2(R1) guidelines.

Conclusion: A Framework for Comprehensive Characterization

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data for this specific molecule is sparse, the principles of physical organic chemistry, coupled with data from structurally related compounds, allow for a robust predictive analysis. The detailed experimental protocols provided herein empower researchers to generate the necessary data to support their drug development and scientific endeavors. By adhering to these methodologies, scientists can ensure the quality and reliability of their research, paving the way for successful downstream applications.

References

- 1. Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | CAS:429659-01-8 | Impurities | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. 2-ベンゾイルピリジン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

Initial Synthesis of Novel 2-(3-Nitrobenzoyl)pyridine Derivatives: A Strategic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Pursuing 2-(3-Nitrobenzoyl)pyridine Scaffolds

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties make it a cornerstone of drug design. When coupled with a benzoyl moiety, the resulting 2-benzoylpyridine structure becomes a versatile building block for compounds with a wide range of biological activities, including anticancer and antihistaminic properties.[1][2]

The strategic introduction of a nitro group (NO₂), particularly at the meta-position of the benzoyl ring, serves a dual purpose. The NO₂ group is a potent electron-withdrawing group that can significantly alter the electronic properties of the entire molecule, influencing its interaction with biological targets.[3] Furthermore, nitroaromatic compounds are well-documented for their diverse bioactivities, including antimicrobial and antiparasitic effects, often acting as bio-reducible prodrugs.[3][4] The synthesis of this compound derivatives is therefore a compelling objective for generating novel chemical entities with significant therapeutic potential.

This guide provides a comprehensive overview of the strategic considerations and practical methodologies for the initial synthesis of this valuable class of compounds. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the synthetic challenges inherent in pyridine chemistry.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic approach to the target molecule, this compound, reveals several potential bond disconnections. The most logical disconnection is at the carbonyl-pyridine C-C bond, suggesting a coupling between a pyridine-based nucleophile and a 3-nitrobenzoyl-based electrophile, or vice versa.

Caption: Retrosynthetic analysis of this compound.

Several synthetic strategies emerge from this analysis, each with distinct advantages and challenges:

-

Grignard Reactions: A classic and robust method for C-C bond formation.[5]

-

Palladium-Catalyzed Cross-Coupling: A modern, highly versatile, and functional-group-tolerant approach.[6][7]

-

Friedel-Crafts Acylation: While common for many aromatics, this method is notoriously difficult with simple pyridines.[8]

-

Acylation of Silylated Pyridines: An innovative method that bypasses the need for harsh organometallic reagents.[9]

The choice of method depends on factors such as substrate availability, required scale, functional group tolerance, and laboratory capabilities.

Comparative Analysis of Synthetic Methodologies

A critical evaluation of the primary synthetic routes is essential for selecting the optimal pathway.

| Methodology | Core Reagents | Typical Conditions | Advantages | Challenges & Causality | Relevant Citations |

| Grignard Reaction | 2-Halopyridine + Mg; 3-Nitrobenzoyl Chloride | Anhydrous Ether/THF, -78°C to RT | High yields, well-established, cost-effective. | Requires strictly anhydrous conditions as Grignard reagents are strong bases quenched by water. The nitro group can potentially react with the Grignard reagent, requiring low temperatures. | [10][11][12] |

| Palladium-Catalyzed Coupling | 2-Pyridylboronic acid or 2-Halopyridine; 3-Nitrobenzoyl Chloride | Pd catalyst (e.g., Pd(OAc)₂), ligand, base, organic solvent, heat. | Excellent functional group tolerance (including the NO₂ group), high yields, broad substrate scope. | Catalyst and ligand costs can be high. Reaction optimization is often required. | [6][13] |

| Acylation of Silylated Pyridines | 2-(Trimethylsilyl)pyridine; 3-Nitrobenzoyl Chloride | Organic solvent, RT to 120°C. Can be spontaneous or fluoride-catalyzed. | Bypasses unstable organometallics, milder conditions, good yields. | Requires the prior synthesis of the silylated pyridine precursor. | [9] |

| Friedel-Crafts Acylation | Pyridine, 3-Nitrobenzoyl Chloride, Lewis Acid (e.g., AlCl₃) | Anhydrous conditions. | Direct, atom-economical in principle. | Generally fails. The pyridine nitrogen acts as a Lewis base, coordinating to and deactivating the catalyst. This makes the ring highly electron-deficient and resistant to electrophilic acylation. | [8][14][15] |

Based on this analysis, Grignard and Palladium-catalyzed reactions represent the most reliable and field-proven strategies for this specific synthetic target. The acylation of a silylated pyridine is a promising modern alternative.

Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound by reacting 2-pyridylmagnesium bromide with 3-nitrobenzoyl chloride. This method is chosen for its reliability and accessibility.

CAUTION: This procedure involves pyrophoric and moisture-sensitive reagents. All glassware must be oven- or flame-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical.[12][16]

Materials and Reagents

-

2-Bromopyridine (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (1 small crystal for activation)

-

3-Nitrobenzoyl chloride (1.1 eq)

-

Anhydrous Diethyl Ether (or THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Experimental Workflow

Caption: Step-by-step workflow for Grignard synthesis.

Step-by-Step Procedure

-

Preparation of Grignard Reagent:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapor is observed. This step etches the passivating oxide layer on the magnesium.[16]

-

Allow the flask to cool to room temperature, then add anhydrous diethyl ether to cover the magnesium.

-

Dissolve 2-bromopyridine (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion (~10%) of the 2-bromopyridine solution to the magnesium suspension. The reaction is initiated when the brown color of iodine disappears and gentle refluxing begins. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Acylation:

-

Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to minimize side reactions, such as nucleophilic attack on the nitro group.

-

In a separate dry flask, dissolve 3-nitrobenzoyl chloride (1.1 eq) in anhydrous diethyl ether.[17][18]

-

Add the 3-nitrobenzoyl chloride solution dropwise to the cold Grignard reagent via the dropping funnel over 30 minutes. A color change and formation of a precipitate are typically observed.

-